![molecular formula C17H19NO B3045941 3-Pyrrolidinol, 1-(diphenylmethyl)- CAS No. 116574-17-5](/img/structure/B3045941.png)
3-Pyrrolidinol, 1-(diphenylmethyl)-
Overview
Description
“3-Pyrrolidinone, 1-(diphenylmethyl)-” is a chemical compound with the molecular formula C17H17NO and a molecular weight of 251.32 . It is also known by its English name "3-Pyrrolidinone, 1-(diphenylmethyl)-" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in the literature. For instance, an Ir(III)-catalyzed synthesis of 3-pyrrolidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines was carried out . This borrowing hydrogen methodology (BH) was further extended to the sequential diamination .Molecular Structure Analysis
The molecular structure of “3-Pyrrolidinone, 1-(diphenylmethyl)-” consists of a pyrrolidinone ring attached to a diphenylmethyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to undergo various chemical reactions. For instance, (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyrrolidinone, 1-(diphenylmethyl)-” include a boiling point of 373.7±30.0 °C (Predicted), a density of 1.150±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 4.61±0.20 (Predicted) .Mechanism of Action
While the specific mechanism of action for “3-Pyrrolidinol, 1-(diphenylmethyl)-” is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
Pyrrolidine alkaloids have shown promise in pharmacotherapy, exhibiting a wide range of pharmacological activities . Additionally, asymmetric organocatalysis, which involves the use of pyrrolidine-based organocatalysts, has emerged as a powerful tool for the facile construction of complex molecular architectures . This suggests potential future directions in the development of new drugs and synthetic methods involving pyrrolidine derivatives.
properties
IUPAC Name |
1-benzhydrylpyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPVZVJTFQJQRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440058 | |
Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116574-17-5 | |
Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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